An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
CAS Number: 913642-78-1
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile morpholine derivative.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS No. 913642-78-1) is a particularly valuable derivative, offering a unique combination of a protected amine for controlled reactivity, a chiral center for stereospecific interactions, and a pendant hydroxyethyl group that can serve as a key hydrogen bond donor or a point for further chemical elaboration.[1][2]
This guide will serve as a technical resource for the effective utilization of this compound in the synthesis of novel therapeutic agents.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 913642-78-1 | [3][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| IUPAC Name | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | [3] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Boiling Point | ~336 °C (Predicted) | |
| Density | ~1.097 g/cm³ (Predicted) |
Safety and Handling
tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis Protocol: A Reliable and Scalable Approach
While multiple strategies exist for the synthesis of substituted morpholines, the following protocol is a robust and reproducible method for the preparation of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, adapted from established procedures for similar N-Boc protected amino alcohols.
Synthesis Workflow
Caption: A proposed two-step synthesis of the title compound.
Detailed Experimental Procedure
Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate
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To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM (2 volumes).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) at -78 °C, slowly add dimethyl sulfoxide (DMSO, 3.0 eq.).
-
Stir the mixture for 30 minutes, then add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq.) in DCM (5 volumes).
-
Stir for an additional 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate make it a highly sought-after building block in the synthesis of complex molecules for drug discovery.
Role as a Privileged Scaffold
The morpholine moiety is known to impart favorable pharmacokinetic properties, including:
-
Improved Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the aqueous solubility of a drug candidate.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved half-life of the drug.[2]
-
Reduced Off-Target Effects: The defined conformation of the morpholine ring can lead to more specific interactions with the target protein, reducing off-target binding and potential side effects.
Strategic Importance of the 2-(2-hydroxyethyl) Substituent
The 2-(2-hydroxyethyl) side chain provides several advantages in drug design:
-
Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, forming crucial interactions with the target protein's active site.
-
Chiral Recognition: The chiral center at the 2-position allows for stereospecific interactions, which can be critical for achieving high potency and selectivity.
-
Vector for Further Functionalization: The hydroxyl group can be readily modified to introduce other functional groups, enabling the exploration of structure-activity relationships (SAR).
Application in Kinase Inhibitor Synthesis
The morpholine scaffold is a common feature in many kinase inhibitors.[5] The structural rigidity and hydrogen bonding capabilities of molecules derived from tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate make it an attractive starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases. The hydroxyethyl side chain can mimic the ribose moiety of ATP, a natural substrate for kinases, leading to potent and selective inhibition.
Caption: Conceptual role of the building block in kinase inhibition.
Spectral Data (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃)
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δ 1.45 (s, 9H): tert-butyl protons
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δ 1.6-1.8 (m, 2H): -CH₂ -CH₂OH
-
δ 2.8-3.0 (m, 2H): Morpholine ring protons
-
δ 3.5-3.9 (m, 7H): Morpholine ring protons and -CH₂-CH₂ OH
-
Broad singlet for -OH proton
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ 28.4: (CH₃)₃C-
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δ 37.0: -C H₂-CH₂OH
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δ 44.0, 67.0, 75.0: Morpholine ring carbons
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δ 61.0: -CH₂-C H₂OH
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δ 80.0: -(CH₃)₃C -
-
δ 155.0: Carbonyl carbon of the carbamate
Conclusion
tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a privileged morpholine scaffold, a chiral center, and a functionalizable hydroxyethyl side chain provides medicinal chemists with a powerful tool for the design and development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate its effective application in research and drug discovery programs.
References
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-
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Cenmed Enterprises. tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Organic Syntheses. Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. [Link]
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Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. [Link]
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Chu-肽生物科技. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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American Elements. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
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PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine* (HEM). [Link]
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PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
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